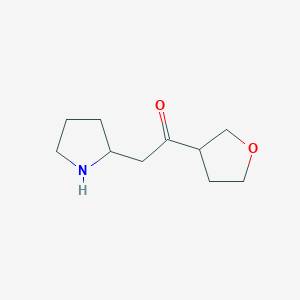
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one is a synthetic organic compound that features both an oxolane (tetrahydrofuran) ring and a pyrrolidine ring. These types of compounds are often of interest in medicinal chemistry and organic synthesis due to their unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the formation of the oxolane and pyrrolidine rings followed by their coupling. One possible synthetic route could involve:
Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable diol or halohydrin.
Formation of the Pyrrolidine Ring: This can be synthesized via the cyclization of a suitable amino alcohol or through the reduction of a pyrrole derivative.
Coupling Reaction: The final step involves coupling the oxolane and pyrrolidine rings through a suitable linker, such as an ethanone group, using reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ketone group or reduce double bonds within the rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the rings or the ethanone linker.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural similarity to natural compounds.
Medicine: Investigation of its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The pathways involved would be specific to the target and the type of interaction (e.g., inhibition, activation, binding).
Comparación Con Compuestos Similares
Similar Compounds
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethane: Similar structure but without the ketone group.
1-(Tetrahydrofuran-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Similar structure but with a different ring system.
Uniqueness
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one is unique due to the presence of both an oxolane and a pyrrolidine ring, which can confer distinct chemical and biological properties. Its specific arrangement and functional groups make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
1-(oxolan-3-yl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C10H17NO2/c12-10(8-3-5-13-7-8)6-9-2-1-4-11-9/h8-9,11H,1-7H2 |
Clave InChI |
RDPDDLXBHIZSGE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)CC(=O)C2CCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13070433.png)
![1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070439.png)
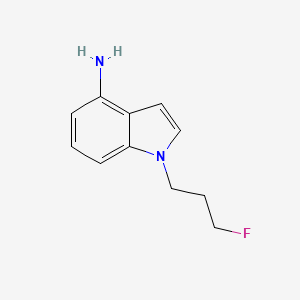

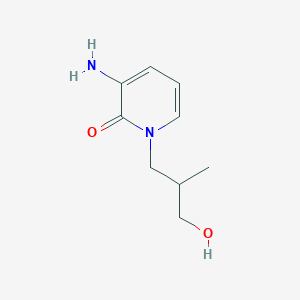
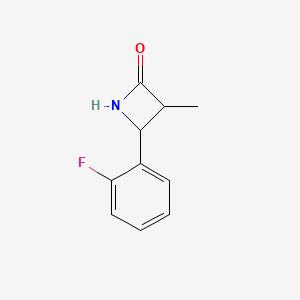
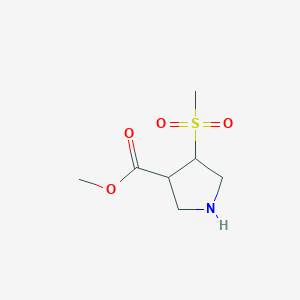
![1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13070464.png)
![(4aR,7S,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one](/img/structure/B13070472.png)
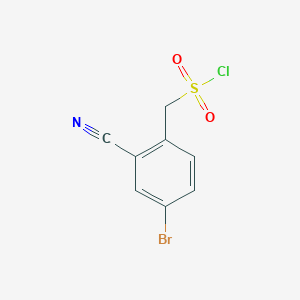
![1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070483.png)
![{7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13070486.png)

